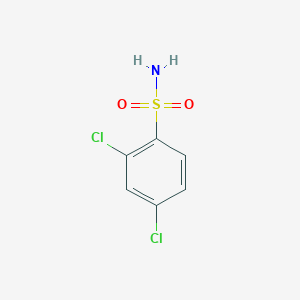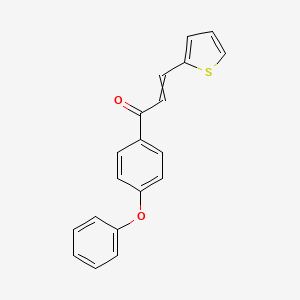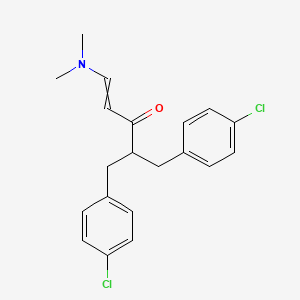
2,4-ジクロロベンゼンスルホンアミド
概要
説明
2,4-Dichlorobenzenesulfonamide, also known as DCBS, is an organic compound with the molecular formula C6H4Cl2NO2S. It is a colorless crystalline solid that is odorless and has a melting point of 215–216 °C. DCBS is soluble in water and is used in a variety of applications, including pharmaceuticals, pesticides, and dyes.
科学的研究の応用
抗癌作用
2,4-ジクロロベンゼンスルホンアミドは、新規カルコン誘導体の合成に使用されており、様々なヒト癌細胞に対して顕著な抗癌効果を示しています . これには、子宮頸癌HeLa細胞、急性前骨髄球性白血病HL-60細胞、胃腺癌AGS細胞が含まれます . すべての化合物の癌細胞に対する活性は有意であり、IC50値は0.89〜9.63 µg/mLの範囲でした .
細胞周期阻害
試験したすべての化合物の中で、誘導体5はAGS細胞株に対して最も高い活性を示しました . 細胞周期阻害を試験した結果、この化合物は細胞周期をサブG0期に強く停止させることが示されました .
ミトコンドリア膜脱分極の誘導
2,4-ジクロロベンゼンスルホンアミドの誘導体5は、ミトコンドリア膜脱分極の誘導についても試験されました . その結果、この化合物はミトコンドリア膜を脱分極させたことが示されました .
カスパーゼ-8および-9の活性化
この化合物はまた、アポトーシス過程において重要な酵素であるカスパーゼ-8および-9を活性化しました . これは、2,4-ジクロロベンゼンスルホンアミドが、癌細胞のアポトーシスを誘導することを目的とした癌治療に使用できる可能性を示唆しています .
抗酸化作用
2,4-ジクロロベンゼンスルホンアミドは、その抗癌効果に加えて、抗酸化作用も示しています . 最も強いラジカル捕捉効果は誘導体5に示され、これはDPPHおよびABTSラジカルを阻害することができました .
細胞毒性効果
顕微鏡観察により、誘導体5は胃癌細胞に対して強い細胞毒性効果を持ち、細胞収縮、膜ブレビング、細胞剥離などの形態学的変化を誘導することが確認されました .
Safety and Hazards
The safety information for 2,4-Dichlorobenzenesulfonamide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary targets of 2,4-Dichlorobenzenesulfonamide are various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
2,4-Dichlorobenzenesulfonamide interacts with its targets by inhibiting cell cycle progression, inducing mitochondrial membrane depolarization, and activating caspase-8 and -9 . These interactions result in the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression, mitochondrial function, and apoptosis . The downstream effects include the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Result of Action
The molecular and cellular effects of 2,4-Dichlorobenzenesulfonamide’s action include significant anticancer effects on various human cancer cells . The compound strongly arrests the cell cycle in the subG0 phase, depolarizes the mitochondrial membrane, and activates caspase-8 and -9 . These effects lead to the inhibition of cancer cell proliferation and induction of apoptosis .
生化学分析
Biochemical Properties
2,4-Dichlorobenzenesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase . These interactions are primarily electrostatic and noncovalent, allowing 2,4-Dichlorobenzenesulfonamide to inhibit these enzymes effectively. This inhibition is significant in therapeutic applications, particularly in the treatment of diseases where these enzymes play a critical role .
Cellular Effects
The effects of 2,4-Dichlorobenzenesulfonamide on cellular processes are profound. It has been shown to exert notable anticancer effects on various human cancer cells, including cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . The compound influences cell function by arresting the cell cycle in the subG0 phase, depolarizing the mitochondrial membrane, and activating caspase-8 and -9 . These actions lead to apoptosis in cancer cells, making 2,4-Dichlorobenzenesulfonamide a promising candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 2,4-Dichlorobenzenesulfonamide exerts its effects through several mechanisms. It binds to specific protein residues at the receptor binding site, inhibiting enzyme activity . This binding interaction is crucial for its role as an enzyme inhibitor. Additionally, 2,4-Dichlorobenzenesulfonamide induces changes in gene expression, particularly those involved in apoptosis and cell cycle regulation . These molecular mechanisms underpin its therapeutic potential in treating various diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichlorobenzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2,4-Dichlorobenzenesulfonamide maintains its stability under specific conditions, allowing for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of 2,4-Dichlorobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic and adverse effects have been observed, including potential damage to vital organs . These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2,4-Dichlorobenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions influence metabolic flux and metabolite levels, impacting the compound’s overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of 2,4-Dichlorobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic effects . Studies have shown that 2,4-Dichlorobenzenesulfonamide is efficiently transported to cancer cells, where it exerts its anticancer effects .
Subcellular Localization
The subcellular localization of 2,4-Dichlorobenzenesulfonamide is a critical factor in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria, where it induces apoptosis in cancer cells . This targeting is facilitated by post-translational modifications and specific targeting signals that direct 2,4-Dichlorobenzenesulfonamide to its site of action .
特性
IUPAC Name |
2,4-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOUHONFMXUKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372070 | |
| Record name | 2,4-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-15-4 | |
| Record name | 2,4-Dichlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for compounds containing the 2,4-Dichlorobenzenesulfonamide moiety?
A: Research indicates that incorporating 2,4-Dichlorobenzenesulfonamide into chalcone derivatives leads to promising anticancer and antioxidant properties. For example, (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides have shown notable anticancer effects against various human cancer cells, including cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS. [] These compounds also exhibit antioxidant activity, with some derivatives effectively inhibiting DPPH and ABTS radicals. [] Additionally, several derivatives demonstrated potent inhibitory activity against neutrophil elastase. []
Q2: How does the structure of 2,4-Dichlorobenzenesulfonamide derivatives influence their biological activity?
A: While the provided research doesn't delve into specific structure-activity relationships for all tested activities, it highlights that derivative 5, a (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide, exhibited the most potent anticancer activity against the AGS cell line. [] Further investigation revealed that this compound induced cell cycle arrest in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9, suggesting a mechanism for its anticancer effects. [] This highlights how modifications to the basic 2,4-Dichlorobenzenesulfonamide structure can significantly impact biological activity and warrant further exploration.
Q3: Beyond biological applications, what other research has been conducted on 2,4-Dichlorobenzenesulfonamide derivatives?
A: Research has explored the tautomeric behavior and crystal structure of a 2,4-Dichlorobenzenesulfonamide derivative derived from 2-amino-4-(2,5-dimethoxyphenyl)thiazole. [] Analysis revealed that this derivative exists predominantly in the imino form in its crystalline state. [] This study provides insights into the structural properties and potential intermolecular interactions of 2,4-Dichlorobenzenesulfonamide derivatives.
Q4: Are there any studies on the salts of 2,4-Dichlorobenzenesulfonamide derivatives?
A: Yes, the crystal structure of potassium N-bromo-2,4-dichlorobenzenesulfonamidate sesquihydrate has been reported. [] The study revealed details about the coordination environment of the potassium cation and the intermolecular interactions within the crystal lattice, providing valuable information about the solid-state properties of this class of compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)
